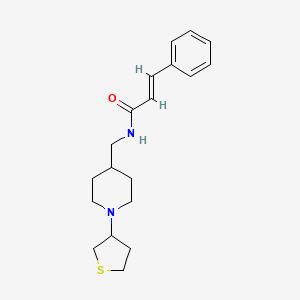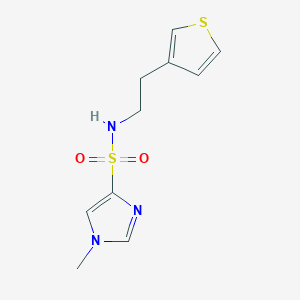![molecular formula C20H17ClN4O3S2 B2586459 ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 847403-60-5](/img/structure/B2586459.png)
ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazole and thiazole rings are heterocyclic structures that can participate in a variety of chemical reactions. The thioester group is a sulfur-containing functional group that is often involved in condensation reactions. The chlorophenyl group is an aromatic ring with a chlorine substituent, which could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The triazole and thiazole rings could participate in reactions involving the nitrogen and sulfur atoms, respectively. The thioester group could undergo hydrolysis or condensation reactions, and the chlorine atom on the phenyl ring could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the aromatic ring and the heterocycles could contribute to the compound’s stability and solubility. The thioester group could influence the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación
Antimicrobial Activities
- A study on the synthesis and characterization of new quinazolines demonstrated potential antimicrobial agents, showcasing the utility of compounds with chlorophenyl and thiazolyl groups in combating bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
- Research on thiazoles and their fused derivatives revealed their antimicrobial properties, indicating the significance of thiazolyl groups in developing agents against bacterial and fungal pathogens (Wardkhan, Youssef, Hamed, & Ouf, 2008).
- The antimicrobial studies on 4-oxo-thiazolidine derivatives point to the relevance of compounds containing thiazolyl and chlorophenyl groups in creating effective antimicrobial agents (Patel, Mistry, & Desai, 2009).
Synthesis and Biological Activity
- A report on the microwave-assisted synthesis and antifungal activity of novel thioethers containing 1,2,4-triazole moiety highlighted the process of creating compounds with specific functional groups, including chlorophenyl, to target fungal pathogens (Min, Shi, Wu, Zhaohui, Liu, Li, & Zhang, 2015).
- Another study focused on the synthesis, spectroscopic, and structural studies of triazole derivatives, providing insights into their potential applications and interactions at a molecular level (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Enzyme Inhibition and Potential Therapeutic Use
- Research on N-arylthiazole-2-amines and their derivatives, including ethyl 2-[aryl(thiazol-2-yl)amino]acetates, showed significant enzyme inhibition activities, particularly against α-glucosidase, suggesting potential therapeutic applications in managing diseases like diabetes (Babar, Yar, Tarazi, Duarte, Alshammari, Gilani, Iqbal, Munawwar, Alves, & Khan, 2017).
Propiedades
IUPAC Name |
ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-2-28-18(26)12-29-19-23-22-17(25(19)14-7-5-6-13(21)10-14)11-24-15-8-3-4-9-16(15)30-20(24)27/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMSBTXSWVRRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2586378.png)

![N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2586380.png)
![4-[(3-Ethylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2586381.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)
![3-methyl-6-({4-[(2-methylphenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2586383.png)

amino}ethyl)benzoic acid](/img/structure/B2586385.png)

![4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2586389.png)


![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2586394.png)
